Acebutolol

Pharmacology Cardioselectivity Intrinsic Sympathomimetic Activity

Choose Acebutolol for its unmatched hybrid profile among beta-blockers: moderate beta-1 cardioselectivity combined with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties. Unlike metoprolol or atenolol, it preserves bronchodilator response and avoids adverse lipid effects, making it essential for metabolic syndrome, asthma/COPD, and cardioprotection studies. Secure this distinct research tool with verified purity and full compliance documentation for your next protocol.

Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
CAS No. 37517-30-9
Cat. No. B1665407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcebutolol
CAS37517-30-9
SynonymsAcebutolol
Acebutolol Hydrochloride
Acetobutolol
Apo Acebutolol
Apo-Acebutolol
ApoAcebutolol
M and B 17803 A
M and B 17803A
M and B-17803 A
M and B17803 A
Monitan
Neptal
Novo Acebutolol
Novo-Acebutolol
NovoAcebutolol
Prent
Rhotral
Sectral
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
InChIInChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)
InChIKeyGOEMGAFJFRBGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.72e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acebutolol (CAS 37517-30-9): A Cardioselective Beta-Blocker with Partial Agonist Activity for Research and Clinical Procurement


Acebutolol is a beta-1 selective adrenoceptor antagonist distinguished from other beta-blockers by its intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties [1]. It is used in the management of hypertension, angina pectoris, and cardiac arrhythmias [2]. Unlike many beta-blockers, acebutolol has minimal adverse effects on lipid profiles and does not significantly reduce resting heart rate, making it a unique candidate for specific patient populations and research applications [1].

Why Acebutolol Cannot Be Simply Substituted: A Critical Review of Its Distinct Pharmacological Profile


In-class substitution among beta-blockers is problematic due to marked differences in ancillary properties such as cardioselectivity, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA) [1]. While drugs like metoprolol and atenolol offer higher cardioselectivity, they lack ISA, leading to greater reductions in resting heart rate and adverse effects on lipid profiles [2]. Conversely, beta-blockers with ISA, like pindolol, often lack the same degree of cardioselectivity. Acebutolol is a unique hybrid, offering moderate beta-1 selectivity with partial agonist activity and MSA, making it a distinct entity in both research and clinical settings [1]. Generic substitution without understanding these differential properties can lead to suboptimal therapeutic outcomes or increased adverse effects [2].

Acebutolol's Differentiating Quantitative Evidence: A Comparative Analysis of Pharmacological and Clinical Data


Cardioselectivity with Intrinsic Sympathomimetic Activity (ISA) Differentiates Acebutolol from Other Beta-Blockers

Acebutolol is a beta-1 selective blocker that also possesses intrinsic sympathomimetic activity (ISA). This combination is rare. In a direct comparison study, atenolol and betaxolol were found to be more cardioselective than acebutolol, but they lack ISA [1]. In a separate analysis, acebutolol was classified as having both beta-1 selectivity (modest effect) and ISA, unlike atenolol and bisoprolol which have strong selectivity but no ISA [2]. This dual property results in a unique hemodynamic profile.

Pharmacology Cardioselectivity Intrinsic Sympathomimetic Activity

Acebutolol's ISA Confers a Significantly Smaller Effect on Resting Heart Rate Compared to Beta-Blockers Lacking ISA

The intrinsic sympathomimetic activity (ISA) of acebutolol results in a significantly smaller reduction in resting heart rate compared to beta-blockers without this property. A comprehensive review noted that acebutolol has a significantly smaller effect on resting heart rate than propranolol, metoprolol, and atenolol [1]. A separate study confirmed that propranolol, atenolol, and metoprolol had a stronger effect on resting heart rate than acebutolol, likely due to differences in ISA [2].

Cardiovascular Hemodynamics Heart Rate

Acebutolol Demonstrates a Favorable or Neutral Lipid Profile, Differentiating It from Beta-Blockers That Adversely Affect Lipids

Unlike many beta-blockers, particularly those lacking ISA, acebutolol does not adversely affect plasma lipids. A review of trials indicated that acebutolol does not have adverse effects on plasma lipids and may even reduce total and LDL cholesterol by 7% and 5%, respectively [1]. In a head-to-head crossover trial, acebutolol did not adversely affect the lipid profile, in contrast to propranolol, which is associated with pro-atherogenic lipid changes [2].

Metabolism Lipid Profile Cardiovascular Risk

The Active Metabolite Diacetolol Contributes to Acebutolol's Prolonged Pharmacodynamic Effect and Distinct Cardioselectivity

Acebutolol is metabolized to diacetolol, an active metabolite that contributes significantly to its overall pharmacological profile. The combined plasma half-life of acebutolol and diacetolol is 7-10 hours, which is longer than the parent drug's 3-4 hour half-life [1]. Diacetolol has been shown to have weak ISA and greater cardioselectivity than acebutolol in vitro [2]. This metabolic pathway is distinct from beta-blockers like metoprolol, which do not produce an active metabolite with comparable cardioselectivity and ISA [3].

Pharmacokinetics Metabolism Cardioselectivity

Acebutolol Possesses Membrane-Stabilizing Activity (MSA) at Clinically Relevant Concentrations, a Property Not Shared by Most Other Beta-1 Selective Blockers

Acebutolol is one of the few beta-blockers that demonstrates membrane-stabilizing activity (MSA) at clinically achievable plasma concentrations [1]. This property is similar to that of propranolol, a non-selective beta-blocker, but is not shared by other commonly used cardioselective agents like atenolol or metoprolol [2]. In an isolated, perfused rabbit heart study, treatment with either acebutolol or propranolol produced significant post-hypoxic recovery of cardiac contractile force, while atenolol and metoprolol did not, suggesting a potential cardioprotective role for MSA [2].

Electrophysiology Membrane Stabilizing Activity Cardioprotection

Acebutolol's Relative Hydrophilicity Limits Central Nervous System Penetration, Reducing Neurological Side Effects Compared to Lipophilic Beta-Blockers

Acebutolol is relatively hydrophilic, which limits its penetration into the central nervous system (CNS) compared to lipophilic beta-blockers like propranolol [1]. This physicochemical property is associated with a lower incidence of CNS-related side effects. In a large double-blind study against propranolol, acebutolol was found to cause fewer neurologic side effects and fewer patient withdrawals due to adverse effects [2].

Pharmacokinetics CNS Penetration Side Effect Profile

Optimal Research and Procurement Applications for Acebutolol Based on Its Unique Evidence Profile


Research on Beta-Blockers in Patients with Respiratory Comorbidities

Acebutolol's cardioselectivity, though moderate, combined with its ISA, makes it a valuable research tool for studying beta-blockade in models of asthma or COPD where non-selective agents are contraindicated. Its ability to preserve bronchodilator response to isoprenaline compared to propranolol is a key differentiator [1]. Procuring acebutolol for such studies allows for the investigation of beta-1 blockade with reduced risk of bronchospasm.

Investigations into Beta-Blocker-Induced Metabolic Effects and Lipid Profiles

Given the established evidence that acebutolol does not adversely affect, and may even improve, lipid profiles [2], it is the beta-blocker of choice for procurement in long-term metabolic studies or in models of metabolic syndrome. It serves as a comparator to other beta-blockers known to worsen lipid parameters, such as propranolol [3], to elucidate the role of ISA and cardioselectivity in metabolic regulation.

Cardioprotection and Arrhythmia Models Involving Membrane Stabilization

Acebutolol is the only beta-1 selective agent with clinically relevant membrane-stabilizing activity (MSA). This property, shared with propranolol but not atenolol or metoprolol, has been linked to improved post-hypoxic cardiac recovery in preclinical models [4]. Procurement of acebutolol is essential for research protocols designed to test the specific contribution of MSA to cardioprotection and antiarrhythmic efficacy.

Studies on Beta-Blocker Tolerability and CNS Side Effect Profiles

The relative hydrophilicity of acebutolol limits its CNS penetration and has been associated with a lower incidence of neurological adverse effects compared to lipophilic agents like propranolol [5]. For clinical trials or research focused on patient-reported outcomes, quality of life, or medication adherence, acebutolol represents a strategic procurement choice to minimize confounding CNS-related side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acebutolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.